5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)bicyclo[322]nonane-1-carbonitrile is an organic compound characterized by a bicyclic structure with a hydroxymethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the bicyclic core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, resulting in the bicyclo[3.2.2]nonane framework.
Functional Group Introduction: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Nitrile Group Addition: The carbonitrile group is typically introduced through a cyanation reaction, which can be carried out using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can undergo substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acid chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(Carboxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile.
Reduction: 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-amine.
Substitution: Various esters or amides depending on the substituent introduced.
Scientific Research Applications
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives are explored for potential pharmacological activities, including anticancer and antiviral properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets would vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These compounds share a similar bicyclic structure but differ in the positioning and types of functional groups.
Bicyclo[4.3.0]nonane Derivatives: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity.
Uniqueness
5-(Hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile is unique due to its specific combination of a hydroxymethyl group and a carbonitrile group on a bicyclic framework. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other bicyclic compounds.
Properties
IUPAC Name |
5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-10-2-1-3-11(9-13,6-4-10)7-5-10/h13H,1-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVXKLRSSIIMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(C1)(CC2)C#N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.